(2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid
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Overview
Description
2-[2-(3,4-Dimethoxybenzamido)-1,3-thiazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethoxybenzamido)-1,3-thiazol-4-yl]acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by reacting 2-(3,4-dimethoxybenzamido)acetic acid with appropriate reagents such as thiosemicarbazide in the presence of acetic acid and sodium acetate.
Acylation Reaction: The resulting thiazole intermediate is then acylated using acetic anhydride and anhydrous sodium acetate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethoxybenzamido)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
2-[2-(3,4-Dimethoxybenzamido)-1,3-thiazol-4-yl]acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to inhibit β-tubulin polymerization and induce apoptosis in cancer cells.
Biological Research: It is used in studies involving cell cycle analysis and the investigation of molecular pathways involved in cell death.
Pharmaceutical Research: The compound is explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dimethoxybenzamido)-1,3-thiazol-4-yl]acetic acid involves:
Inhibition of β-Tubulin Polymerization: The compound binds to β-tubulin, preventing its polymerization and disrupting microtubule formation, which is essential for cell division.
Induction of Apoptosis: The compound induces apoptosis by activating the p53 pathway and increasing the levels of pro-apoptotic proteins such as Bax while decreasing the levels of anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone: Another thiazole derivative with similar biological activities.
3,4-Dimethoxybenzamides: Compounds with similar structural features and biological activities.
Uniqueness
2-[2-(3,4-Dimethoxybenzamido)-1,3-thiazol-4-yl]acetic acid is unique due to its specific thiazole ring structure and the presence of the 3,4-dimethoxybenzamido group, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-[(3,4-dimethoxybenzoyl)amino]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-20-10-4-3-8(5-11(10)21-2)13(19)16-14-15-9(7-22-14)6-12(17)18/h3-5,7H,6H2,1-2H3,(H,17,18)(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLACUXSWYHVFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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